Bromhydrate d'arécoline
Vue d'ensemble
Description
Le thalidomide est un composé synthétique qui a été initialement développé dans les années 1950 par la société pharmaceutique ouest-allemande Chemie Grünenthal GmbH. Il était initialement destiné à servir de sédatif et d'antiémétique, en particulier pour traiter les nausées matinales chez les femmes enceintes . Il a ensuite été découvert qu'il causait de graves malformations congénitales, ce qui a conduit à son retrait du marché. Malgré son histoire tragique, le thalidomide a trouvé de nouvelles applications dans le traitement de diverses affections médicales, notamment le myélome multiple et les complications de la lèpre .
Applications De Recherche Scientifique
Thalidomide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Arecoline hydrobromide, the principal active compound of the areca nut, is an agonist at both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, affecting both the central and peripheral systems. The muscarinic acetylcholine receptors (M1 and M3) are particularly targeted by arecoline .
Mode of Action
As an agonist, arecoline hydrobromide binds to its target receptors and activates them. This activation triggers a series of biochemical reactions that result in various physiological effects. For instance, when arecoline binds to the muscarinic and nicotinic acetylcholine receptors, it stimulates the parasympathetic nervous system . This stimulation can lead to effects such as increased salivation, bronchoconstriction, and slowing of the heart rate.
Biochemical Pathways
It is known that the activation of muscarinic and nicotinic acetylcholine receptors can influence several downstream effects, including the modulation of neurotransmitter release, ion channel function, and intracellular signaling pathways .
Pharmacokinetics
It is known that the compound can be distributed throughout the body, and its clearance rate suggests that it is metabolized and eliminated relatively quickly . The bioavailability of arecoline hydrobromide can be influenced by factors such as the route of administration and the presence of other compounds.
Result of Action
The activation of muscarinic and nicotinic acetylcholine receptors by arecoline hydrobromide can lead to a variety of physiological effects. For example, it has been used as a ganglionic stimulant, a parasympathomimetic, and a vermifuge, especially in veterinary practice . It has also been used as a euphoriant in the Pacific Islands . It’s important to note that arecoline hydrobromide has been classified as ‘probably carcinogenic to humans’ (group 2b carcinogen) .
Action Environment
The action of arecoline hydrobromide can be influenced by various environmental factors. For instance, the presence of other compounds can affect its bioavailability and efficacy. Additionally, the physiological environment, such as the pH level and the presence of certain ions, can also impact the stability and action of arecoline hydrobromide .
Analyse Biochimique
Biochemical Properties
Arecoline hydrobromide is an agonist at both muscarinic and nicotinic acetylcholine receptors . It interacts with these receptors to exert its effects. It is primarily a partial agonist of muscarinic acetylcholine receptors , leading to its parasympathomimetic effects.
Cellular Effects
Arecoline hydrobromide has been found to have effects on various types of cells and cellular processes. It has been reported to cause DNA damage and induce hepatocyte apoptosis . It also promotes excitation and decreases sleeping time, enhances learning and memory, and can decrease symptoms of depression and schizophrenia .
Molecular Mechanism
Arecoline hydrobromide exerts its effects at the molecular level through its interactions with acetylcholine receptors. It is primarily a partial agonist of muscarinic acetylcholine receptors . In addition, arecoline hydrobromide also inhibits AMPK through the generation of ROS in several types of cells .
Méthodes De Préparation
Le thalidomide peut être synthétisé selon plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'anhydride phtalique avec l'acide L-glutamique pour former l'acide N-phtaloyl-DL-glutamique. Cet intermédiaire est ensuite cyclisé avec un donneur d'ammoniac tel que l'urée, l'acétate d'ammonium ou la thiourée en présence d'un catalyseur tel que la 4-diméthylaminopyridine et l'éther diphénylique pour produire du thalidomide .
Pour la production industrielle, le thalidomide de haute pureté peut être préparé en dissolvant le thalidomide brut dans du diméthylsulfoxyde chaud ou un mélange de diméthylsulfoxyde et d'alcool gras. La solution est ensuite décolorée à l'aide de charbon actif, filtrée à chaud et refroidie pour induire la cristallisation .
Analyse Des Réactions Chimiques
Le thalidomide subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. Il est connu pour s'hydrolyser non enzymatiquement au niveau de ses sites amides, et le métabolisme enzymatique peut produire du 5-hydroxythalidomide par l'action de l'enzyme CYP2C19 . Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les oxydants. Les principaux produits formés à partir de ces réactions comprennent les dérivés hydrolysés et hydroxylés du thalidomide .
4. Applications de la recherche scientifique
Le thalidomide a un large éventail d'applications de recherche scientifique :
Médecine : Le thalidomide est utilisé pour traiter le myélome multiple, l'érythème noueux lépreux et d'autres affections inflammatoires et auto-immunes.
5. Mécanisme d'action
Le mécanisme d'action du thalidomide est complexe et n'est pas entièrement compris. Il est connu pour se lier à la céréblon, un composant du complexe ligase E3 ubiquitine, ce qui conduit à la dégradation de facteurs de transcription spécifiques tels que IKZF1 et IKZF3 . Cette interaction module la réponse immunitaire et inhibe l'angiogenèse, contribuant à ses effets thérapeutiques dans des affections telles que le myélome multiple et l'érythème noueux lépreux .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent le lénalidomide et le pomalidomide, qui ciblent également la céréblon et ont des mécanismes d'action similaires . Le thalidomide est unique par son importance historique et l'étendue de ses effets tératogènes. Le lénalidomide et le pomalidomide ont été développés pour réduire ces effets indésirables tout en conservant l'efficacité thérapeutique .
Composés similaires
- Lénidomide
- Pomalidomide
- Dérivés de l'acide N-phtaloylglutamique
Le parcours du thalidomide, d'un sédatif à un agent thérapeutique précieux, souligne l'importance des tests rigoureux des médicaments et le potentiel de réutilisation des composés existants pour de nouvelles applications médicales.
Propriétés
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075379 | |
Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300-08-3 | |
Record name | Arecoline hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arecoline hydrobromide [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arecoline hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arecoline hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arecoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARECOLINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S79B9CX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.